Neosartoricin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

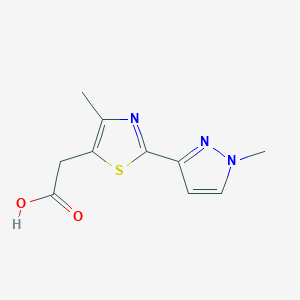

Neosartoricin belongs to the class of organic compounds known as anthracenes . These are organic compounds containing a system of three linearly fused benzene rings .

Synthesis Analysis

Neosartoricin is produced by a six-gene cluster in Aspergillus fumigatus and Neosartorya fischeri . This cluster was also identified as producing the related fumicyclines . The cluster’s PKS, NscA/FccA, produces a decaketide chain, the longest known of all PKSs so far described .

Molecular Structure Analysis

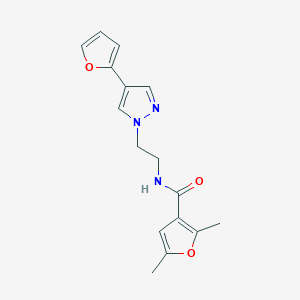

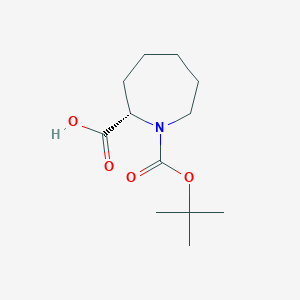

The formal name of Neosartoricin is (2S,3R)-2-(acetyloxy)-3,4-dihydro-3,6,8,9-tetrahydroxy-3-[ (3Z)-4-hydroxy-2-oxo-3-penten-1-yl]-10- (3-methyl-2-buten-1-yl)-1(2H)-anthracenone . It has a molecular formula of C26H28O9 and a formula weight of 484.5 .

Chemical Reactions Analysis

The production of Neosartoricin involves a series of chemical reactions. For instance, in a co-culture system of cyanobacterium Synechococcus elongatus FL130 with the filamentous fungus Aspergillus nidulans TWY1.1, polyketide Neosartoricin B was produced from TWY1.1 .

Aplicaciones Científicas De Investigación

Immunosuppressive Properties

Neosartoricin is a prenylated anthracenone compound that was initially discovered following the activation of gene clusters from Aspergillus fumigatus and Neosartorya fischeri . It exhibits T-cell antiproliferative activity, suggesting its potential as an immunosuppressive agent. Researchers have been intrigued by its ability to modulate immune responses, making it a promising candidate for therapeutic applications in autoimmune diseases and transplantation medicine.

Metabolic Engineering and Synthetic Biology

The study of artificial microbial consortia composed of heterotrophic and photoautotrophic organisms has gained momentum. Neosartoricin’s production by a co-culture system involving cyanobacterium Synechococcus elongatus and filamentous fungus Aspergillus nidulans demonstrates the potential of such consortia for producing fungi-derived secondary metabolites . This opens up avenues for metabolic engineering and synthetic biology approaches to enhance Neosartoricin production.

Heterologous Expression Strategies

Researchers have successfully expressed the gene encoding Neosartoricin B from dermatophytes in A. nidulans . Heterologous expression strategies allow the study of cryptic compound biosynthesis pathways and can improve natural product yields. Neosartoricin’s biosynthetic pathway could serve as a model for optimizing production in other host organisms.

Bioremediation and Environmental Applications

Given its unique properties, Neosartoricin might find applications in bioremediation. Its ability to interact with both cyanobacteria and fungi suggests potential roles in nutrient cycling, carbon sequestration, and ecosystem health. Researchers are exploring its use in environmental restoration and sustainable practices.

Mecanismo De Acción

Direcciones Futuras

The production of Neosartoricin involves complex biological systems and pathways . Future research could focus on optimizing these systems for more efficient production of Neosartoricin and related compounds. Additionally, further studies could explore the potential applications of Neosartoricin in medical and pharmaceutical contexts, given its immunosuppressive properties .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Neosartoricin involves the condensation of two molecules of 3-methyl-2-butenal with one molecule of 2,4-pentanedione in the presence of a base catalyst to form the intermediate compound, 2-(3-methylbut-2-enylidene)-4-penten-1,3-dione. This intermediate is then subjected to a Diels-Alder reaction with furan to yield Neosartoricin.", "Starting Materials": [ "3-methyl-2-butenal", "2,4-pentanedione", "base catalyst", "furan" ], "Reaction": [ "Step 1: Condensation of 3-methyl-2-butenal and 2,4-pentanedione in the presence of a base catalyst to form the intermediate, 2-(3-methylbut-2-enylidene)-4-penten-1,3-dione.", "Step 2: Diels-Alder reaction of the intermediate with furan to yield Neosartoricin." ] } | |

Número CAS |

1421941-29-8 |

Nombre del producto |

Neosartoricin |

Fórmula molecular |

C26H28O9 |

Peso molecular |

484.501 |

Nombre IUPAC |

[(2S,3R)-3-(2,4-dioxopentyl)-3,6,8,9-tetrahydroxy-10-(3-methylbut-2-enyl)-1-oxo-2,4-dihydroanthracen-2-yl] acetate |

InChI |

InChI=1S/C26H28O9/c1-12(2)5-6-17-18-8-15(29)9-20(31)21(18)23(32)22-19(17)11-26(34,10-16(30)7-13(3)27)25(24(22)33)35-14(4)28/h5,8-9,25,29,31-32,34H,6-7,10-11H2,1-4H3/t25-,26+/m1/s1 |

Clave InChI |

JRIXXIVDDHYRRL-FTJBHMTQSA-N |

SMILES |

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)OC(=O)C)(CC(=O)CC(=O)C)O)O)O)O)C |

Solubilidad |

not available |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Neosartoricin and where is it found?

A1: Neosartoricin is a prenylated anthracenone, a type of polyketide metabolite. [] It was first discovered through genome mining of silent gene clusters in the fungi Aspergillus fumigatus and Neosartorya fischeri. [] Further research revealed a homologous gene cluster in dermatophyte species like Trichophyton and Arthroderma, which cause skin infections. []

Q2: How is Neosartoricin produced in the laboratory?

A2: Researchers have successfully produced Neosartoricin in the lab using heterologous expression. This involves transferring the gene cluster responsible for Neosartoricin biosynthesis into a host organism, such as Aspergillus nidulans. [, ] This approach has been instrumental in characterizing the compound and its derivatives.

Q3: Are there any derivatives or related compounds to Neosartoricin?

A4: Yes, research has identified a structurally related compound called Neosartoricin B. [] Additionally, a novel polycyclic metabolite named Hancockinone A, featuring a unique prenylated 6/6/6/5 tetracarbocyclic skeleton, was discovered through the activation of a cryptic polyketide synthase gene cluster in Aspergillus hancockii. [] This compound was found to be derived from Neosartoricin B through the action of a specific cytochrome P450 enzyme. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)

![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2670969.png)

![4-[(4-Methoxyphenyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2670972.png)